molecular formula C19H20N2O3S B2474932 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097933-99-6

1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2474932
CAS No.: 2097933-99-6
M. Wt: 356.44
InChI Key: ALYYMGQQKMSXFZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea typically involves the reaction of 4-ethoxyaniline with an isocyanate derivative of the furan and thiophene moieties. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Utilization in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
  • 1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(pyridin-3-yl)ethyl]urea

Uniqueness

1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is unique due to the specific combination of ethoxyphenyl, furan, and thiophene rings. This unique structure may confer distinct chemical properties and reactivity compared to similar compounds, potentially leading to novel applications and insights in various fields.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-23-16-7-5-15(6-8-16)21-19(22)20-12-17(14-9-11-25-13-14)18-4-3-10-24-18/h3-11,13,17H,2,12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYYMGQQKMSXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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